molecular formula C36H56Cl2NiP2+2 B1516261 trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride CAS No. 19232-03-2

trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride

Cat. No.: B1516261
CAS No.: 19232-03-2
M. Wt: 680.4 g/mol
InChI Key: GFEHDJMDCSIPBL-UHFFFAOYSA-N
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Description

trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride is a coordination compound with the chemical formula C36H54Cl2NiP2. This compound is known for its distinctive orange to brown to dark purple powder or crystal appearance . It is widely used in various chemical reactions and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride can be synthesized through the reaction of nickel(II) chloride with dicyclohexylphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled conditions such as inert atmosphere and specific temperature ranges .

Major Products

The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while substitution reactions may produce new nickel complexes with different ligands .

Mechanism of Action

The mechanism by which trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride exerts its effects involves coordination chemistry principles. The nickel center in the compound can coordinate with various ligands, facilitating catalytic reactions. The dicyclohexylphenylphosphine ligands stabilize the nickel center and influence its reactivity. Molecular targets and pathways involved include interactions with organic substrates and activation of chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride is unique due to the steric and electronic properties of the dicyclohexylphenylphosphine ligands. These ligands provide a different reactivity profile compared to other phosphine ligands, making the compound suitable for specific catalytic applications .

Properties

IUPAC Name

dichloronickel;dicyclohexyl(phenyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H27P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEHDJMDCSIPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.Cl[Ni]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56Cl2NiP2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19232-03-2
Record name Dichlorobis(dicyclohexylphenylphosphine)nickel(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride
Reactant of Route 2
trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride
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trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride
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trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride
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trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride
Reactant of Route 6
trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride

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